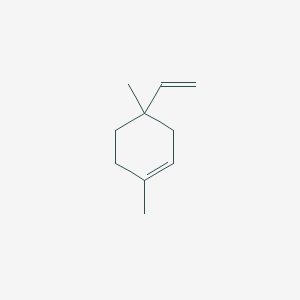

1,4-Dimethyl-4-vinylcyclohexene

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethenyl-1,4-dimethylcyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-4-10(3)7-5-9(2)6-8-10/h4-5H,1,6-8H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPUVYIYQJVQFRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80938493 | |

| Record name | 4-Ethenyl-1,4-dimethylcyclohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1743-61-9 | |

| Record name | 1,4-Dimethyl-4-vinylcyclohexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1743-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dimethyl-4-vinylcyclohexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001743619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethenyl-1,4-dimethylcyclohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dimethyl-4-vinylcyclohexene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.559 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-DIMETHYL-4-VINYLCYCLOHEXENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QEG8PAU5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 1,4 Dimethyl 4 Vinylcyclohexene and Its Derivatives

Regioselective and Stereoselective Synthesis Strategies

Controlling the precise arrangement of atoms is paramount in modern organic synthesis. For a molecule like 1,4-dimethyl-4-vinylcyclohexene, with multiple functional groups and stereocenters, regioselective and stereoselective strategies are essential for its efficient construction. These strategies involve two key aspects: the formation of the central cyclohexene (B86901) ring and the specific introduction of the vinyl group.

Cyclization Reactions in the Formation of the Cyclohexene Core

The formation of the six-membered cyclohexene ring is a foundational step in the synthesis of this compound. The most direct and industrially significant method for creating this core structure is through the cycloaddition of conjugated dienes.

The Diels-Alder reaction, a [4+2] cycloaddition, is the quintessential method for forming cyclohexene rings. In the context of this compound, the dimerization of isoprene (B109036) serves as the primary pathway. rsc.orgresearchgate.net In this reaction, one molecule of isoprene acts as the diene and another as the dienophile, reacting to form a six-membered ring. researchgate.net The thermal dimerization of isoprene naturally yields a mixture of cyclic dimers, including the target molecule, 1,4-dimethyl-4-vinyl-1-cyclohexene, alongside other isomers like limonene (B3431351) and diprene. google.com

Alternative, though less direct, strategies for forming substituted cyclohexene cores exist. These include:

Robinson Annulation: This classic method involves a Michael addition followed by an intramolecular aldol (B89426) condensation to build a cyclohexenone ring onto a ketone. While versatile for creating 4,4-disubstituted cyclohexenones, it is a multi-step process. orgsyn.org

Biomimetic Cyclizations: Nature utilizes terpene cyclases to convert linear precursors like geranyl diphosphate (B83284) into various cyclic monoterpenes. researchgate.net These enzymes orchestrate complex carbocation cascade reactions within a controlled active site to achieve remarkable selectivity. While direct enzymatic synthesis of this compound is not standard, these natural strategies inspire the development of chemo-catalytic methods that mimic enzymatic pockets, for instance, using confined acid catalysts to guide cyclization pathways. mdpi.com

Vinyl Group Introduction and Controlled Functionalization

The introduction of a vinyl group (—CH=CH₂) onto a pre-existing dimethylcyclohexane scaffold represents a more modular, albeit less direct, synthetic approach. Several established methods in organic chemistry can achieve this transformation. researchgate.net

Vinylation with Organometallic Reagents: Nucleophilic vinyl sources such as vinyllithium (B1195746) and vinylmagnesium bromide can react with electrophilic centers, like ketones, on a cyclohexene precursor. Subsequent elimination reactions would then be required to generate the vinyl group double bond.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, are powerful tools for forming carbon-carbon bonds. This method could, in principle, couple a vinyl-containing species with a suitably functionalized dimethylcyclohexene derivative.

Elimination Reactions: The synthesis of a cyclohexene core bearing a suitable leaving group (e.g., a halide or tosylate) on a two-carbon side chain could be followed by a base-induced elimination reaction to form the terminal vinyl group.

Dimerization and Oligomerization Approaches

The most atom-economical and direct route to this compound is the dimerization of isoprene. This process can be induced thermally or with catalysts, with the conditions significantly influencing the product distribution.

Mechanistic Pathways of Isoprene Dimerization to this compound

The dimerization of isoprene is a classic example of a pericyclic reaction, specifically the Diels-Alder reaction. researchgate.net When two molecules of isoprene react, one serves as the 4π-electron diene component, and the other acts as the 2π-electron dienophile component.

The formation of this compound arises from a specific regiochemical alignment of the two isoprene molecules. The reaction follows a concerted, though often asynchronous, mechanism where the new carbon-carbon bonds are formed in a single step through a cyclic transition state. The regioselectivity—that is, the preference for forming the 1,4-disubstituted product over other isomers like the 1,5-disubstituted diprene (also known as sylvestrene) or the 1-methyl-4-isopropenyl limonene—is governed by the electronic properties of the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile). masterorganicchemistry.com While thermal dimerization often leads to a mixture of products, the "para" type product (1,4-substitution) is a known component. rsc.orggoogle.com

Beyond the [4+2] cycloaddition, other mechanistic pathways can occur, such as [4+4] cycloadditions, which lead to eight-membered cyclooctadiene rings. rsc.orgrsc.org The reaction conditions, particularly the presence and type of catalyst, can steer the reaction towards one pathway over another.

Catalytic Strategies in Dimerization Reactions

To improve the yield and selectivity of isoprene dimerization, various catalytic systems have been explored. These catalysts can lower the reaction temperature and pressure required and can influence the regioselectivity of the cycloaddition. rsc.org

Lewis Acid Catalysis: Lewis acids like tin tetrachloride (SnCl₄) and aluminum chloride (AlCl₃) can catalyze Diels-Alder reactions. researchgate.net They function by coordinating to one of the reactants, lowering the energy of the LUMO of the dienophile, which accelerates the reaction and can enhance regioselectivity. rsc.org Solid acid catalysts, such as Sn-Beta zeolites, have been shown to effectively catalyze the cycloaddition of isoprene with other molecules, demonstrating the potential for heterogeneous catalysis in these reactions. rsc.org The use of Lewis acids can, however, sometimes promote undesired side reactions or polymerization if not carefully controlled. rsc.org

Transition Metal Catalysis: Complexes of palladium, nickel, and iron have been extensively studied for diene dimerization. mdpi.comnih.gov

Palladium Catalysts: Systems based on palladium acetate (B1210297) (Pd(OAc)₂) with phosphine (B1218219) ligands are effective for the dimerization of isoprene. nih.gov These reactions often proceed through the formation of allylpalladium intermediates.

Iron Catalysts: Certain iron-iminopyridine complexes are highly selective for the [4+4] cycloaddition of isoprene, yielding cyclooctadiene derivatives. rsc.org

Nickel Catalysts: Nickel-based systems are also employed and can be tuned with different ligands to favor specific dimer structures. chemrxiv.org

The choice of metal, ligand, and reaction conditions determines the product distribution, allowing for targeted synthesis of either six-membered (Diels-Alder) or eight-membered (cyclooctadiene) rings.

| Catalyst System | Reaction Type | Primary Product(s) | Reference |

|---|---|---|---|

| Thermal (uncatalyzed) | [4+2] Cycloaddition | Mixture of cyclohexene isomers (Limonene, Diprene, this compound) | rsc.orggoogle.com |

| Sn-Beta Zeolite (Lewis Acid) | [4+2] Cycloaddition | Selective for "para" cycloadducts in reactions with acrylates, minimizes isoprene self-dimerization | rsc.orgrsc.org |

| Pd(OAc)₂ / PPh₃ | Linear Dimerization | Tail-to-tail linear monoterpenes (e.g., 2,7-dimethyl-1,3,7-octatriene) | nih.gov |

| [(PI)FeCl(μ-Cl)]₂ (Iron-iminopyridine) | [4+4] Cycloaddition | 1,6-dimethyl-1,5-cyclooctadiene | rsc.org |

Advanced Functionalization and Transformation of the this compound Skeleton

The this compound molecule possesses two distinct reactive sites: the endocyclic (internal) double bond and the exocyclic (vinyl) double bond. This dual reactivity allows for a wide range of selective transformations to produce novel derivatives.

Further functionalization can be achieved through various reactions:

Hetero-Diels-Alder Reactions: The tail-to-tail isoprene dimer, which has a conjugated diene system, can act as a diene in a subsequent hetero-Diels-Alder reaction. For example, reacting it with formaldehyde (B43269) in the presence of an acid catalyst can lead to the formation of dihydropyran derivatives. nih.gov

Epoxidation: The double bonds can be selectively epoxidized. For instance, the analogous compound 4-vinylcyclohexene (B86511) is metabolized in the body primarily to 4-vinyl-1,2-epoxycyclohexane, indicating the endocyclic bond's susceptibility to oxidation. nih.gov Different reagents could potentially target either the more-substituted endocyclic double bond or the less-substituted vinyl group.

Hydrogenation: The double bonds can be fully or partially hydrogenated to yield the corresponding saturated dimethyl-ethyl-cyclohexane. Catalytic hydrogenation using platinum or nickel catalysts can achieve full saturation, while other catalysts like palladium may lead to aromatization, forming cymene. rsc.org

Cycloadditions: The vinyl group itself can act as a dienophile in further Diels-Alder reactions, or the conjugated diene system within some isoprene dimers can react with other dienophiles to build more complex polycyclic structures. nih.gov

Selective Epoxidation Reactions of Unsaturated Moieties

The presence of two distinct double bonds in this compound allows for selective epoxidation, a fundamental transformation in organic synthesis for creating valuable epoxide intermediates. The selectivity of this reaction is highly dependent on the choice of oxidizing agent and reaction conditions. By analogy with the well-studied epoxidation of 4-vinylcyclohexene (VCH), the two potential products are the epoxide on the vinyl group and the epoxide on the cyclohexene ring. nih.gov

In studies using human hepatic microsomes, the epoxidation of VCH was found to produce both VCH-1,2-epoxide (from the vinyl group) and VCH-7,8-epoxide (from the ring), with the former being the major metabolite. nih.gov The rate of VCH-1,2-epoxide formation was approximately six times higher than that of the VCH-7,8-epoxide. nih.gov This selectivity is attributed to the different reactivities of the two double bonds.

For chemical synthesis, reagents like peroxyacetic acid are commonly used for the epoxidation of vinylcyclohexenes. who.int The reaction can lead to mono-epoxidation at either site or to the formation of a diepoxide, such as 4-vinylcyclohexene diepoxide, depending on the stoichiometry of the reagent used. who.int The control over mono- versus di-epoxidation is a key aspect of this methodology. These epoxides are versatile intermediates, particularly in polymer chemistry, where they are used as reactive diluents and monomers for epoxy resins and adhesives. who.intsigmaaldrich.com

Table 1: Potential Epoxidation Products of this compound

| Reactant | Epoxidation Site | Potential Product Name |

| This compound | Vinyl Group | 1,4-Dimethyl-4-(oxiran-2-yl)cyclohex-1-ene |

| This compound | Cyclohexene Ring | 1,4-Dimethyl-4-ethenyl-7-oxabicyclo[4.1.0]heptane |

| This compound | Both Double Bonds | 1,4-Dimethyl-4-(oxiran-2-yl)-7-oxabicyclo[4.1.0]heptane |

Stereocontrolled Hydrovinylation and Hydrosilylation

Stereocontrolled hydrovinylation and hydrosilylation are powerful transition-metal-catalyzed reactions for the asymmetric synthesis of complex molecules. These methods allow for the introduction of new carbon-carbon or carbon-silicon bonds with high levels of stereocontrol.

Hydrovinylation: The asymmetric hydrovinylation of 1-vinylcycloalkenes, close structural analogs of this compound, has been achieved with high regio- and enantioselectivity. nih.gov Using a cobalt(II) chloride catalyst complexed with a chiral bisphosphine ligand, such as (S,S)-2,4-bis-diphenylphosphinopentane (BDPP), 1-vinylcycloalkenes react with ethylene (B1197577) to undergo a 1,4-hydrovinylation, yielding products with excellent enantiomeric excess (>98% ee). nih.gov This reaction proceeds by adding an ethyl group and a hydrogen atom across the conjugated diene system. In contrast, nickel(II)-catalyzed hydrovinylation reactions tend to favor 1,2-addition products. nih.gov This reagent-based control over regioselectivity highlights the sophistication of modern catalytic methods.

Hydrosilylation: Hydrosilylation involves the addition of a silicon-hydride bond across a double bond, typically catalyzed by transition metal complexes. While specific studies on the stereocontrolled hydrosilylation of this compound are not widely documented, the principles can be inferred from related systems. The reaction can be directed to either the endocyclic or vinylic double bond, and the use of chiral catalysts can induce enantioselectivity, leading to valuable chiral organosilicon compounds.

Table 2: Stereocontrolled Addition Reactions

| Reaction | Catalyst System (Example) | Key Features | Expected Product Type (for this compound) |

| Hydrovinylation | [(S,S)-BDPP]CoCl₂ / Methylaluminoxane | Highly regio- and enantioselective 1,4-addition. nih.gov | Chiral 1-ethyl-4,5-dimethyl-4-vinylcyclohex-1-ene |

| Hydrosilylation | Chiral Transition Metal Complex (e.g., Rh, Pt) | Stereoselective C-Si bond formation | Chiral silyl-functionalized dimethyl-vinylcyclohexene |

Hydroboration and Other Stereoselective Addition Reactions

Hydroboration, followed by an oxidation step, is a cornerstone of synthetic chemistry for the anti-Markovnikov hydration of alkenes. masterorganicchemistry.com The reaction is characterized by its high regioselectivity and syn-stereochemistry, where the boron and hydrogen atoms add to the same face of the double bond. masterorganicchemistry.com

In this compound, the two double bonds exhibit different reactivities towards hydroborating agents. The less sterically hindered monosubstituted vinyl group is expected to react preferentially over the more substituted trisubstituted endocyclic double bond, especially when using bulky borane (B79455) reagents. redalyc.org Reagents like diborane (B8814927) (B₂H₆) can sometimes show lower selectivity, but sterically demanding reagents such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane (B86530) significantly enhance regioselectivity. redalyc.orgscielo.org.bo For instance, while diborane gives 94% selectivity for the terminal carbon in 1-hexene, 9-BBN increases this to 99.9%. redalyc.orgscielo.org.bo Subsequent oxidation of the organoborane intermediate, typically with hydrogen peroxide and a base, yields the corresponding alcohol. masterorganicchemistry.com

Table 3: Regioselectivity in Hydroboration of Alkenes with Different Reagents

| Reagent | Substrate Example | Regioselectivity (% Boron on Terminal Carbon) | Reference |

| Diborane | 1-Hexene | 94% | scielo.org.bo |

| 9-BBN | 1-Hexene | 99.9% | scielo.org.bo |

| Diborane | Styrene (B11656) | 80% | redalyc.org |

| 9-BBN | Styrene | 98.5% | redalyc.org |

| Thexylchloroborane | 2-Methyl-1-butene | 97% | redalyc.org |

Applying these principles, the hydroboration-oxidation of this compound with a bulky borane would selectively produce 2-(1,4-dimethylcyclohex-3-en-1-yl)ethan-1-ol.

Carbon-Hydrogen Bond Activation and Functionalization Methodologies

Carbon-hydrogen (C-H) bond activation is a frontier in chemical synthesis that aims to directly convert inert C-H bonds into functional groups, bypassing the need for pre-functionalized starting materials. rutgers.edu This approach offers a more atom- and step-economical route to complex molecules. Transition metal complexes, particularly those of platinum, ruthenium, and rhodium, are often employed as catalysts. rutgers.edu

The mechanisms for C-H activation can vary, but two prominent pathways are electrophilic activation and oxidative addition. rutgers.edu For instance, platinum(II) systems can react with alkanes through an electrophilic mechanism to form a Pt(II)-alkyl intermediate, which can then be oxidized and functionalized. rutgers.edu

For a molecule like this compound, there are several types of C-H bonds that could potentially be targeted for functionalization:

Allylic C-H bonds: These bonds are adjacent to the double bonds and are generally more reactive.

Aliphatic C-H bonds: The C-H bonds on the saturated part of the cyclohexane (B81311) ring.

Vinylic C-H bonds: Bonds directly attached to the double bond carbons.

Methyl C-H bonds: The bonds of the two methyl groups.

While specific literature on the C-H activation of this compound is scarce, the development of catalysts for the selective functionalization of methane (B114726) and other hydrocarbons suggests that such transformations are theoretically possible. scispace.com The challenge lies in achieving selectivity among the various C-H bonds present in the molecule. Future research in this area could unlock novel pathways to functionalized derivatives of this versatile terpene-like scaffold.

Table 4: Potential C-H Functionalization Sites in this compound

| C-H Bond Type | Location | General Catalytic Approach |

| Allylic | Carbons adjacent to C=C | Transition metal catalysis (e.g., Pd, Rh) |

| Aliphatic (sp³) | Saturated ring carbons | Transition metal catalysis (e.g., Pt, Ru) rutgers.edu |

| Vinylic (sp²) | Carbons of the vinyl group | Transition metal catalysis (e.g., Pd, Ir) |

| Methyl | Methyl group carbons | Transition metal catalysis (e.g., Pt) scispace.com |

Mechanistic Investigations of Reactions Involving 1,4 Dimethyl 4 Vinylcyclohexene

Pericyclic Rearrangements and Cycloadditions

Pericyclic reactions, which proceed through a concerted, cyclic transition state, represent a significant class of reactions in organic chemistry. ebsco.com The reactivity of 1,4-Dimethyl-4-vinylcyclohexene in such transformations is governed by its distinct structural features, namely the presence of a trisubstituted double bond within the cyclohexene (B86901) ring and a vinyl group substituent.

The Cope rearrangement is a thermally induced mnstate.edumnstate.edu-sigmatropic rearrangement of a 1,5-diene. masterorganicchemistry.comnih.gov This reaction proceeds through a concerted mechanism, meaning all bond breaking and bond forming occur in a single step via a cyclic transition state. masterorganicchemistry.com The transition state geometry is typically a highly ordered, chair-like conformation, which is generally favored over a boat-like conformation in open-chain systems. masterorganicchemistry.com

A critical requirement for the Cope rearrangement is the presence of a 1,5-diene moiety within the molecule. masterorganicchemistry.com Examination of the structure of this compound reveals that it is not a 1,5-diene. Therefore, it does not undergo a classical Cope rearrangement under thermal conditions. The vinyl group and the cyclohexene double bond are not in a 1,5-relationship, precluding the characteristic mnstate.edumnstate.edu-sigmatropic shift.

While the molecule itself does not rearrange, related structures are well-known to undergo this transformation. For instance, the rearrangement of 3-methyl-hexa-1,5-diene to hepta-1,5-diene is a classic example. masterorganicchemistry.com Furthermore, tandem reaction sequences, such as cyclopropanation followed by a Cope rearrangement, have been developed to synthesize complex cyclic systems like 1,4-cycloheptadienes. chemsrc.com Theoretical and experimental studies on substituted semibullvalenes, which undergo degenerate Cope rearrangements, have even provided evidence for heavy-atom tunneling at cryogenic temperatures, highlighting the nuanced mechanistic details of this reaction class. libretexts.org However, no specific literature details the Cope rearrangement pathways or transition state analysis for this compound itself, as it lacks the necessary structural motif.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. masterorganicchemistry.comcdnsciencepub.com This reaction is a cornerstone of organic synthesis due to its reliability and stereospecificity in constructing cyclic systems. cdnsciencepub.com The reverse reaction, known as the retro-Diels-Alder reaction, is thermally allowed and becomes favorable at high temperatures, leading to the fragmentation of a cyclohexene derivative into a diene and a dienophile. cdnsciencepub.com

The structure of this compound is unique in that it contains both a potential diene (the conjugated system within the vinyl-substituted cyclohexene ring) and a potential dienophile (the vinyl group). This duality suggests the possibility of dimerization or reaction with other dienophiles or dienes. The reactivity in a Diels-Alder reaction is significantly influenced by electronic factors: electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction. masterorganicchemistry.comcdnsciencepub.com Given the alkyl (methyl) substituents, which are electron-donating, the diene character of this compound is enhanced.

The Diels-Alder reaction is archetypally considered a concerted, pericyclic process, proceeding through a single, cyclic transition state with no formal intermediates. masterorganicchemistry.com This concerted nature explains the high degree of stereospecificity observed. However, for highly polarized or sterically hindered reactants, the transition state can become asynchronous, where the two new sigma bonds are not formed to the same extent at the transition state. In extreme cases, a stepwise mechanism involving a diradical or zwitterionic intermediate can be operative, although this is less common.

For this compound, a concerted mechanism would be strongly favored in any potential Diels-Alder reaction, in line with general principles. There is no significant polarization in the molecule that would predispose it to a stepwise pathway. The retro-Diels-Alder reaction is also generally a concerted process, being the microscopic reverse of the forward reaction. cdnsciencepub.com

Diels-Alder reactions are highly stereospecific. The stereochemistry of the dienophile is retained in the product; a cis-dienophile will yield a cis-substituted cyclohexene, and a trans-dienophile will result in a trans-substituted product. cdnsciencepub.com When cyclic dienes are involved, there is a preference for the endo product, where the substituents on the dienophile are oriented towards the newly formed double bond in the product. This preference is often explained by secondary orbital interactions that stabilize the endo transition state. nih.gov

Regioselectivity becomes important when both the diene and dienophile are unsymmetrical. The orientation of the addition is governed by electronic effects. Generally, the "ortho" and "para" products are favored over the "meta" product. nih.govcore.ac.uk In the case of this compound acting as a diene, its substitution pattern would influence the regiochemical outcome in a reaction with an unsymmetrical dienophile. The electron-donating methyl groups would direct the regioselectivity based on the electronic nature of the dienophile's substituents. nih.gov

Table 1: General Rules for Diels-Alder Selectivity

| Selectivity Type | Governing Principle | Favored Outcome |

|---|---|---|

| Stereospecificity | Retention of dienophile geometry | cis-Dienophile → cis-Product; trans-Dienophile → trans-Product |

| Stereoselectivity | Secondary orbital overlap | Endo product is kinetically favored over the exo product |

| Regioselectivity | Frontier Molecular Orbital (FMO) theory | "Ortho" and "Para" isomers are favored over "Meta" isomers |

Diels-Alder Reactions and Retro-Diels-Alder Processes

Electron Impact Induced Fragmentation and Charge Distribution Studies

Electron impact (EI) mass spectrometry provides valuable information about the structure and fragmentation pathways of a molecule. The mass spectrum of this compound shows a characteristic fragmentation pattern upon ionization.

The molecular ion peak (M⁺) is observed at m/z 136, corresponding to the molecular weight of the compound (C₁₀H₁₆). nist.govresearchgate.net A prominent fragmentation pathway is the retro-Diels-Alder reaction, which is common for cyclohexene derivatives in mass spectrometry. This would involve the cleavage of the ring to produce charged fragments corresponding to the original diene and dienophile building blocks. For this compound, this could lead to the loss of ethylene (B1197577) (28 Da) or other neutral fragments.

Another significant fragmentation is the loss of a methyl group (CH₃•, 15 Da), leading to a prominent peak at m/z 121. The loss of a vinyl group (C₂H₃•, 27 Da) results in a peak at m/z 109. The base peak in the spectrum is often observed at m/z 93, which likely arises from the loss of a propyl group or successive fragmentations. The peak at m/z 79 is also significant, potentially corresponding to a protonated toluene (B28343) or related stable aromatic structure formed after rearrangement.

Table 2: Major Peaks in the Electron Impact Mass Spectrum of this compound

| m/z | Proposed Fragment Identity | Relative Intensity |

|---|---|---|

| 136 | [M]⁺ (Molecular Ion) | Moderate |

| 121 | [M - CH₃]⁺ | High |

| 109 | [M - C₂H₃]⁺ | Moderate |

| 93 | [C₇H₉]⁺ | High |

| 79 | [C₆H₇]⁺ | High |

| 68 | [C₅H₈]⁺ (Isoprene) | High |

Data sourced from NIST Chemistry WebBook. researchgate.net

Thermal Degradation and Pyrolysis Mechanisms

The study of thermal degradation and pyrolysis is crucial for understanding the stability and decomposition pathways of organic compounds at high temperatures. This compound is itself a known pyrolysis product, particularly from the thermal degradation of natural rubber (cis-1,4-polyisoprene). rsc.org It is formed as an isoprene (B109036) dimer species. mnstate.edursc.org

When subjected to high temperatures, this compound is expected to undergo further degradation. The pyrolysis of cyclic hydrocarbons typically proceeds through complex free-radical chain mechanisms. For the related compound 1,4-dimethylcyclohexane (B1583520), pyrolysis involves initiation by C-C bond cleavage to form radicals, followed by radical isomerization and β-scission reactions. This leads to a complex mixture of smaller alkenes and, through secondary reactions, aromatic compounds.

Based on this, the thermal degradation of this compound would likely initiate through the homolytic cleavage of the weakest C-C bonds. The presence of allylic positions and the tertiary carbon centers influences the initial bond-breaking events. Possible degradation pathways include:

Retro-Diels-Alder Reaction: As a cyclohexene derivative, a high-temperature retro-Diels-Alder reaction is a plausible pathway, which would lead to the formation of isoprene and other small olefins.

Ring-Opening: Homolytic cleavage of a C-C bond within the cyclohexene ring would generate a diradical species. This diradical can then undergo further isomerization and fragmentation via β-scission to yield a variety of linear and branched alkenes.

Hydrogen Abstraction and Radical Chain Reactions: Intermolecular hydrogen abstraction can lead to the formation of various radicals that propagate a chain reaction, producing a complex mixture of products.

Aromatization: At very high temperatures, extensive dehydrogenation and rearrangement can lead to the formation of stable aromatic compounds, such as toluene and xylene, which are observed as major pyrolysis products of natural rubber alongside this compound. mnstate.edu

Kinetics and Thermodynamics of Pyrolytic Decomposition

The thermal decomposition of this compound is a complex process influenced by factors such as temperature and the presence of catalysts. Investigations into the pyrolysis of related biomass materials, which can produce similar cyclic compounds, reveal that the heating rate is a significant factor, affecting both heat and mass transfer within the particles. rsc.org

In studies on the catalytic pyrolysis of Douglas fir, thermogravimetric analysis (TGA) has been employed to understand the kinetics of decomposition. rsc.org The use of catalysts, such as ZSM-5, has been shown to lower the activation energy required for the decomposition process, thereby increasing the reaction rate. rsc.org Differential thermogravimetric (DTG) curves indicate that catalysts can reduce the temperature at which thermal degradation occurs. rsc.org

Kinetic parameters, including activation energy, frequency factor, and reaction order, can be determined using methods like the Coats-Redfern and Friedman methods. rsc.org For instance, in the catalytic pyrolysis of Douglas fir, the Coats-Redfern method revealed a lower activation energy compared to non-catalytic pyrolysis. rsc.org The Friedman method suggested a two-step reaction process, where the catalyst initially reduces the activation energy and then increases it in the second stage due to the secondary cracking of intermediate compounds. rsc.org

Formation Mechanisms from Polyisoprene Pyrolysis

The pyrolysis of polyisoprene, a polymer of isoprene, is a known source of various volatile organic compounds, including limonene (B3431351) and its isomers like this compound. The formation of these compounds is a result of the thermal degradation of the polyisoprene backbone, leading to cyclization and rearrangement reactions. The specific distribution of the resulting products is highly dependent on the pyrolysis conditions, such as temperature and the presence of catalysts.

Isomerization Reaction Mechanisms

The isomerization of this compound and related compounds has been investigated under base-catalyzed conditions. Studies on the isomerization of dipentene (B1675403) (a related limonene isomer) using potassium t-butoxide in dimethyl sulfoxide (B87167) have provided insights into these reactions. At 55°C, the first-order rate constant for the isomerization of dipentene was found to be 4.5 x 10⁻⁴ sec⁻¹. acs.org The primary products of this isomerization are a mixture of α-terpinene, p-mentha-2,4(8)-diene, and γ-terpinene. acs.org

For the related compound 4-vinylcyclohexene (B86511), base-catalyzed isomerization with potassium t-butoxide in dimethyl sulfoxide at 55°C proceeds with a first-order rate constant of 2.97 x 10⁻⁴ sec⁻¹. acs.org The main products are cis- and trans-3-ethylidenecyclohexene. acs.org Mechanistically, these reactions are proposed to proceed through a tightly bound allylic ion pair as the reactive intermediate. acs.org

Below is a table summarizing the kinetic data for the base-catalyzed isomerization of dipentene and 4-vinylcyclohexene:

| Compound | Catalyst System | Temperature (°C) | Rate Constant (sec⁻¹) | Principal Products |

| Dipentene | Potassium t-butoxide in DMSO | 55 | 4.5 x 10⁻⁴ | α-Terpinene, p-Mentha-2,4(8)-diene, γ-Terpinene |

| 4-Vinylcyclohexene | Potassium t-butoxide in DMSO | 55 | 2.97 x 10⁻⁴ | cis- and trans-3-Ethylidenecyclohexene |

Intramolecular reactions, including cyclization and rearrangements, are characteristic of compounds like this compound, particularly under thermal or catalytic conditions. These pathways can lead to a variety of isomeric structures. The specific products formed are dependent on the reaction conditions and the stability of the intermediates and final products.

Free Radical Reaction Pathways and Their Controlled Application

Free radical reactions involving alkenes like this compound can be initiated through various means, including the use of radical initiators. masterorganicchemistry.com These reactions typically proceed through initiation, propagation, and termination steps. masterorganicchemistry.com The stability of the free radical intermediates plays a crucial role in determining the reaction pathway and product distribution. masterorganicchemistry.com

In the context of substituted cyclohexenes, allylic positions are particularly susceptible to free radical attack. For example, allylic bromination using N-bromosuccinimide (NBS) is a common method to introduce a bromine atom at the allylic position. masterorganicchemistry.com This reaction is selective for the weaker allylic C-H bonds. masterorganicchemistry.com

The presence of a vinyl group and a methyl group on the same carbon in this compound offers multiple sites for radical reactions. The addition of radicals to the double bonds or abstraction of allylic hydrogens can lead to a variety of products. The control of these reactions is essential for synthetic applications and can be influenced by the choice of solvent and radical initiator. canada.ca For instance, the efficiency of some radical reductions can be significantly lower in benzene (B151609) compared to cyclohexane (B81311). canada.ca

Stereochemical Analysis and Chiral Applications of 1,4 Dimethyl 4 Vinylcyclohexene

Elucidation of Absolute and Relative Stereochemistry

1,4-Dimethyl-4-vinylcyclohexene is a cyclic monoterpene with the chemical formula C10H16 and a molecular weight of 136.23 g/mol . nih.govnist.gov Its structure contains a single stereocenter at the C4 position, meaning it can exist as two enantiomers: (R)-1,4-dimethyl-4-vinylcyclohexene and (S)-1,4-dimethyl-4-vinylcyclohexene. The commercial product is typically available as a racemic mixture, a 1:1 ratio of the two enantiomers. nih.gov The IUPAC name for this compound is 4-ethenyl-1,4-dimethylcyclohexene. nist.govnist.gov

The absolute stereochemistry of each enantiomer is determined by the spatial arrangement of the substituents around the chiral C4 carbon. The relative stereochemistry refers to the orientation of the methyl and vinyl groups at the C4 position relative to the methyl group at the C1 position. The elucidation of the specific stereoisomer often requires advanced analytical techniques such as chiral gas chromatography or nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C10H16 |

| Molecular Weight | 136.23 g/mol nih.govnist.gov |

| IUPAC Name | 4-ethenyl-1,4-dimethylcyclohexene nist.govnist.gov |

| Stereochemistry | Racemic nih.gov |

| Chirality | Exists as (R) and (S) enantiomers |

Enantioselective Transformations Involving this compound Precursors

Enantioselective transformations are crucial in modern organic synthesis for producing enantiomerically pure compounds. While direct enantioselective synthesis of this compound is not widely reported, its precursors can undergo such transformations. For instance, α,β-unsaturated imines, which can be precursors to cyclohexene (B86901) derivatives, have been utilized in enantioselective cyclization reactions catalyzed by non-covalent organocatalysts to produce chiral nitrogen-containing heterocycles. beilstein-journals.org These strategies often involve the use of chiral catalysts, such as chiral phosphoric acids or guanidines, that can induce high levels of stereoselectivity. beilstein-journals.org

Furthermore, the synthesis of chiral ligands for metal-catalyzed asymmetric transformations is a well-established field. mit.edu These ligands can be designed to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.

Utilization as a Chiral Building Block in Asymmetric Synthesis

Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of more complex chiral molecules. wiley-vch.dewiley.com Terpenes, including monoterpenes like limonene (B3431351), are a significant source of inexpensive and readily available chiral building blocks. nih.gov Although this compound itself is not as commonly cited as a primary chiral building block as compounds like limonene or pinene, its structural motif is present in various natural products and can be a target for asymmetric synthesis.

The general strategy involves using a readily available chiral molecule to construct a more complex target with defined stereochemistry. rsc.org

Chiral Catalyst and Ligand Design for Selective Transformations

The design of chiral ligands is a cornerstone of asymmetric catalysis. nih.govresearchgate.net These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical course of a catalytic reaction. While specific examples of ligands derived directly from this compound are not prominent in the literature, the principles of chiral ligand design are broadly applicable.

Key strategies in chiral ligand design include:

C2-Symmetry: Many effective chiral ligands possess a C2 axis of symmetry, which can reduce the number of possible diastereomeric transition states and improve enantioselectivity. researchgate.net

Bite Angle: The geometry of the ligand, particularly the angle at which it coordinates to the metal (the bite angle), can significantly influence the selectivity of the catalyst.

Steric and Electronic Effects: The steric bulk and electronic properties of the ligand can be tuned to optimize catalyst performance. nih.gov

For instance, chiral phosphinooxazoline (PHOX) ligands have proven highly effective in palladium-catalyzed asymmetric allylic substitution reactions. researchgate.net The design of such ligands often involves the combination of a phosphorus donor and a chiral oxazoline (B21484) moiety.

Applications in Natural Product Synthesis Scaffolds

The cyclohexene ring system, with its potential for multiple stereocenters, is a common scaffold in a variety of natural products. While direct applications of this compound in this context are not extensively documented, the broader class of chiral monoterpenes serves as a rich source of starting materials for natural product synthesis. nih.gov

For example, limonene, another monoterpene with a similar six-membered ring, is a versatile chiral building block used in the synthesis of more complex terpenes and other natural products. nih.gov The synthetic strategies often involve stereocontrolled functionalization of the terpene scaffold to build up the target molecule. The principles demonstrated in the use of other chiral terpenes could conceptually be applied to the enantiomers of this compound for the construction of specific natural product skeletons.

Computational and Theoretical Chemistry Studies

Quantum Mechanical (QM) Calculations for Energetics and Geometries

Quantum mechanical calculations are foundational to modern computational chemistry, offering a means to determine the electronic structure and, consequently, the energetic and geometric properties of molecules.

Density Functional Theory (DFT) has been a key computational tool in the study of 1,4-Dimethyl-4-vinylcyclohexene. In a notable study on the pyrolysis of natural rubber, of which this compound is a primary pyrolysis product, DFT was used to simulate the reaction mechanisms of its further decomposition. researchgate.net The research aimed to understand the generation of small molecule gases from the thermal breakdown of this isoprene (B109036) dimer. researchgate.net

In a different context, DFT calculations were performed on a blend of essential oils that included this compound. nih.gov In this research, the DMol³ techniques with a double numerical plus polarization basis set and the GGA/PBE functional were utilized to optimize the molecular structures and assess the electronic properties of the constituent metabolites. nih.gov While the focus was on the mixture's interaction with enzymes, the study highlights the applicability of DFT in understanding the electronic nature of this compound. nih.gov

Another theoretical investigation on the dimerization of isoprene to form various cycloadducts also employed DFT at the B3LYP-D3/6-311+G(d,p) level of theory to calculate the triplet energies of the reactants and photosensitizers. diva-portal.org

Transition State Characterization and Reaction Pathway Mapping

A pivotal application of computational chemistry is the characterization of transition states and the mapping of reaction pathways. For this compound, this has been particularly insightful in understanding its thermal decomposition.

A detailed study on the pyrolysis of the primary products of natural rubber revealed the reaction mechanism for this compound. researchgate.net Using DFT simulations, researchers determined that the main reaction pathway for this dimer involves an initial ring-opening reaction, which is then followed by a methyl group substitution. researchgate.net This mapping of the reaction pathway is crucial for predicting the products of its thermal degradation. researchgate.net

Prediction and Interpretation of Spectroscopic Data

While experimental spectroscopic data for this compound exists, for instance, in the context of its identification as a pyrolysis product, specific computational studies focused on the prediction and interpretation of its spectroscopic data (e.g., NMR, IR, UV-Vis spectra) are not prominently available in the reviewed literature. However, in a study of the retro-Diels-Alder cleavage of this compound via electron impact mass spectrometry, the resulting mass spectra were analyzed, providing insights into its fragmentation patterns. researchgate.net

Derivation of Kinetic and Thermodynamic Parameters

Computational methods are invaluable for deriving kinetic and thermodynamic parameters that govern chemical reactions.

Heats of Formation and Stability Analyses

Theoretical and computational chemistry provides valuable insights into the intrinsic properties of molecules such as this compound. The heat of formation (ΔHf°) is a fundamental thermodynamic quantity representing the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. It is a key indicator of a molecule's stability; a lower or more negative heat of formation generally corresponds to greater thermodynamic stability.

Stability analyses in computational chemistry often involve the calculation of the energies of different conformations of a molecule to identify the most stable isomer. For cyclic compounds like this compound, this includes assessing the relative energies of different ring conformations and the orientations of the substituent groups (the methyl and vinyl groups). These calculations are typically performed using various quantum mechanical methods, such as density functional theory (DFT) or ab initio calculations, which solve the electronic structure of the molecule to determine its energy and other properties.

Data for this compound:

Despite the importance of these parameters, a comprehensive search of available scientific literature and chemical databases did not yield specific experimental or calculated data for the heat of formation or detailed stability analyses for this compound. While thermochemical data for related compounds such as 1,4-dimethylcyclohexene (B12111012) and 4-vinylcyclohexene (B86511) are available, this information does not allow for a direct and accurate determination of the values for the title compound without specific calculations.

The table below presents a comparison of available calculated thermochemical data for a related compound, 1,4-dimethylcyclohexene, to illustrate the type of information that is typically generated in such studies.

| Property | Value | Unit | Source |

| Standard Gibbs free energy of formation (ΔfG°) | 61.26 | kJ/mol | Joback Calculated Property |

| Enthalpy of formation at standard conditions (ΔfH°gas) | -107.82 | kJ/mol | Joback Calculated Property |

| Enthalpy of fusion at standard conditions (ΔfusH°) | 9.14 | kJ/mol | Joback Calculated Property |

| Enthalpy of vaporization at standard conditions (ΔvapH°) | 34.79 | kJ/mol | Joback Calculated Property |

This data is for 1,4-dimethylcyclohexene and is provided for illustrative purposes only. No equivalent data was found for this compound.

Kinetic Isotope Effects and Activation Volumes

Computational studies are also instrumental in elucidating reaction mechanisms through the calculation of kinetic isotope effects (KIEs) and activation volumes (ΔV‡).

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. By calculating the vibrational frequencies of the reactants and the transition state, theoretical models can predict the magnitude of the KIE. This information is crucial for understanding the nature of bond-breaking and bond-forming steps in the rate-determining step of a reaction. For instance, a significant primary KIE upon replacing a hydrogen atom with deuterium (B1214612) can indicate that the C-H bond is broken in the transition state.

The activation volume is the change in volume of a reacting system as it proceeds from the initial state to the transition state. It is determined experimentally by studying the effect of pressure on the reaction rate and can also be calculated computationally. A negative activation volume typically suggests an associative mechanism where new bonds are being formed in the transition state, leading to a more compact structure. Conversely, a positive activation volume points towards a dissociative mechanism.

Data for this compound:

A thorough review of the scientific literature did not reveal any specific studies on the kinetic isotope effects or activation volumes for reactions involving this compound. Research in these areas for related molecules, such as the Diels-Alder reactions of isoprene and maleic anhydride (B1165640), has shown that activation volumes are sensitive to the solvent and the presence of catalysts. For example, the activation volume for the Diels-Alder reaction between isoprene and maleic anhydride becomes more negative in the presence of a Lewis acid catalyst, indicating a more compact transition state. rsc.orgrsc.org However, without specific studies on this compound, these findings cannot be directly extrapolated.

The following table provides an example of activation volume data for a related Diels-Alder reaction.

| Reaction | Solvent | Activation Volume (ΔV‡) (cm3 mol-1) |

| Isoprene + Maleic Anhydride | Acetonitrile | -36.5 |

| Isoprene + Maleic Anhydride | Dichloromethane | -40.2 |

This data is for the reaction of isoprene and maleic anhydride and is provided for illustrative purposes only. No equivalent data was found for this compound.

Advanced Applications in Synthetic Organic Chemistry

Role as an Intermediate in Complex Molecule Synthesis

1,4-Dimethyl-4-vinylcyclohexene serves as a valuable intermediate in the construction of intricate molecular architectures, particularly in the synthesis of terpenoids and other natural products. nih.gov Its inherent stereochemistry and the reactivity of its double bonds allow for a variety of transformations to build complex polycyclic systems.

One of the primary reactions leveraging this compound is the Diels-Alder reaction, a powerful tool for forming six-membered rings. libretexts.org The vinyl group of this compound can act as a dienophile, reacting with a variety of dienes to generate complex bicyclic and polycyclic structures. cdnsciencepub.commnstate.edu For instance, its reaction with substituted butadienes can lead to the formation of decalin ring systems, which are common motifs in many natural products. cdnsciencepub.com The stereochemical outcome of these reactions is often predictable, allowing for the controlled synthesis of specific isomers. libretexts.org

Furthermore, the cyclohexene (B86901) double bond can be functionalized through various reactions such as epoxidation, dihydroxylation, and ozonolysis, providing access to a wide range of derivatives. These derivatives can then be elaborated further to construct more complex target molecules. For example, the selective epoxidation of the endocyclic double bond, followed by ring-opening reactions, can introduce new functional groups and stereocenters, paving the way for the synthesis of highly substituted cyclohexane (B81311) derivatives.

While direct total syntheses of specific complex natural products starting from this compound are not extensively documented in readily available literature, its structural similarity to other synthetic intermediates used in terpene synthesis suggests its potential in this area. rsc.org The principles of retrosynthetic analysis indicate that the carbon skeleton of this compound is a viable starting point for the assembly of various terpenoid frameworks.

Precursor in Polymerization and Copolymerization Studies

The vinyl group of this compound makes it a suitable monomer for polymerization and copolymerization reactions, leading to the formation of polymers with potentially unique properties. The bulky dimethylcyclohexene moiety can impart specific thermal and mechanical characteristics to the resulting polymer chains.

Polymerization Methods:

Cationic Polymerization: This method, typically initiated by Lewis acids, can be employed to polymerize this compound. nih.gov The mechanism involves the formation of a carbocation at the vinyl group, which then propagates by adding to other monomer units. The presence of water can act as a transfer agent, potentially limiting the molecular weight of the resulting polymer. nih.gov

Ziegler-Natta Polymerization: Ziegler-Natta catalysts, which are transition metal-based systems, are known for their ability to polymerize α-olefins with high stereoselectivity. mnstate.edu While specific studies on this compound are not abundant, the polymerization of the structurally related 1-vinylcyclohexene has been achieved using such catalysts, suggesting the feasibility of this approach. mdpi.com

Free Radical Polymerization: This method involves the use of a radical initiator to start the polymerization chain reaction. researchgate.net While it is a common method for vinyl monomers, the control over polymer architecture and molecular weight can sometimes be challenging. researchgate.net

Copolymerization Studies:

Copolymerization of this compound with other vinyl monomers, such as styrene (B11656), presents an opportunity to tailor the properties of the resulting materials. mdpi.com The incorporation of the bulky dimethylcyclohexene unit into a polystyrene chain can influence the copolymer's glass transition temperature, mechanical strength, and thermal stability. nih.gov

| Monomer 1 | Monomer 2 | Polymerization Method | Catalyst/Initiator | Key Findings | Reference |

| Cyclopentadiene | Styrene | Cationic | Methylaluminoxane (MAO) | Random copolymer formed; reactivity ratios determined. | nih.gov |

| Ethylene (B1197577) | 1-Hexene | Coordination | Cs-symmetric zirconocene/MMAO | Copolymer microstructure influenced by catalyst symmetry. | nih.gov |

| Di-n-butyl itaconate | Styrene | Nitroxide-Mediated | NHS-BlocBuilder | Copolymerization successful; homopolymerization of DBI was not. | nih.gov |

This table presents data from copolymerization studies of related vinyl monomers to illustrate potential approaches for this compound.

Derivatives as Ligands or Auxiliaries in Catalysis

The chiral nature of this compound, which exists as a racemic mixture, makes its derivatives potential candidates for use as chiral ligands or auxiliaries in asymmetric catalysis. harvard.edu By resolving the racemate or by employing enantioselective synthesis, enantiomerically pure derivatives can be obtained and utilized to induce stereoselectivity in chemical reactions.

Chiral Ligands:

Chiral ligands are crucial components of asymmetric catalysts, which are used to produce one enantiomer of a chiral product in excess over the other. Derivatives of this compound, particularly those incorporating phosphorus or nitrogen atoms, could potentially serve as chiral ligands for a variety of metal-catalyzed reactions, such as hydrogenation, hydrosilylation, and cross-coupling reactions. The rigid cyclohexene backbone can provide a well-defined chiral environment around the metal center, influencing the stereochemical outcome of the reaction. While specific examples of ligands derived directly from this compound are not prominent in the literature, the general principles of chiral ligand design suggest its potential as a scaffold.

Chiral Auxiliaries:

A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. Derivatives of this compound, such as chiral alcohols or amines, could be attached to a prochiral substrate to function as chiral auxiliaries in reactions like the Diels-Alder reaction or alkylations. The bulky and conformationally restricted nature of the dimethylcyclohexene moiety could effectively shield one face of the reactive center, leading to high diastereoselectivity. Although specific applications of this compound-derived auxiliaries are not widely reported, the successful use of other cyclic and terpene-based auxiliaries provides a strong precedent for their potential utility. rsc.org

Q & A

Basic Research Questions

Q. What are the key identifiers and structural features of 1,4-Dimethyl-4-vinylcyclohexene?

- Answer : The compound is identified by CAS 1743-61-9 and synonyms such as "Cyclohexene,4-ethenyl-1,4-dimethyl-" and "this compound." Its molecular formula is C₁₀H₁₆ , and it features a cyclohexene ring substituted with methyl and vinyl groups at positions 1 and 4. Structural confirmation requires spectroscopic methods (e.g., NMR, IR) and comparison with analogs (e.g., 4-vinylcyclohexene derivatives) .

| Identifier | Value |

|---|---|

| CAS Number | 1743-61-9 |

| Molecular Formula | C₁₀H₁₆ |

| Synonyms | Cyclohexene,4-ethenyl-1,4-dimethyl-; Paradi prene |

Q. What safety protocols are recommended for handling this compound?

- Answer : Based on safety data for structurally similar compounds (e.g., 4-vinylcyclohexene):

- Ventilation : Use fume hoods to avoid inhalation.

- Ignition Control : Prohibit open flames/sparks due to flammability.

- Spill Management : Absorb spills with inert material (e.g., sand) and dispose at authorized sites.

- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact .

Q. How can researchers confirm the molecular structure of this compound experimentally?

- Methodology :

- NMR Spectroscopy : Analyze proton environments (e.g., vinyl proton signals at δ 5.0–6.0 ppm, methyl groups at δ 1.0–1.5 ppm).

- Mass Spectrometry : Confirm molecular weight (136.23 g/mol) via molecular ion peak.

- Comparative Analysis : Cross-reference with spectral databases of analogs like 4-vinylcyclohexene (CAS 100-40-3) .

Advanced Research Questions

Q. How can contradictions in reported spectroscopic data for this compound derivatives be resolved?

- Methodology :

- Computational Modeling : Use DFT calculations (e.g., Gaussian software) to predict NMR/IR spectra and compare with experimental data.

- Variable-Temperature NMR : Investigate conformational flexibility (e.g., chair vs. boat cyclohexene conformers) causing signal splitting .

- Synthesis Reproducibility : Standardize reaction conditions (e.g., solvent, catalyst) to minimize batch-to-batch variability.

Q. What catalytic systems are effective in functionalizing the vinyl group of this compound?

- Answer : While direct evidence is limited, analogous vinylcyclohexenes undergo:

- Hydrogenation : Pd/C or Raney Ni to reduce the vinyl group.

- Epoxidation : Use m-CPBA (meta-chloroperbenzoic acid) for epoxide formation.

- Polymerization : Free-radical initiators (e.g., AIBN) to create crosslinked polymers, as suggested by its role as a polymer additive .

Q. How does steric hindrance from the 1,4-dimethyl groups influence reaction pathways?

- Analysis :

- Steric Effects : The methyl groups restrict access to the vinyl moiety, favoring reactions at less hindered sites (e.g., electrophilic addition to the cyclohexene double bond).

- Kinetic Studies : Compare reaction rates with unsubstituted 4-vinylcyclohexene to quantify steric contributions.

- X-ray Crystallography : Resolve spatial arrangements to predict regioselectivity .

Contradictions and Research Gaps

Q. Why are there discrepancies in the reported applications of this compound across studies?

- Resolution Strategies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.